3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-(1-ethyl-1H-pyrazol-4-yl)pyridine with chloromethylating agents under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups to the pyridine ring.
Scientific Research Applications
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Shares the chloromethyl and pyridine moieties but lacks the pyrazole ring.
1-Ethyl-1H-pyrazole-4-carboxaldehyde: Contains the pyrazole ring but differs in the functional groups attached.
Uniqueness
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to the combination of the pyrazole and pyridine rings, which can confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile functionalization and potential interactions with a wide range of biological targets .
Properties
IUPAC Name |
3-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMBPJBDRQBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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